2-Methyl-1-(1H-pyrazol-1-YL)propan-2-OL
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Overview
Description
2-Methyl-1-(1H-pyrazol-1-yl)propan-2-ol is a chemical compound with the molecular formula C7H12N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1H-pyrazol-1-yl)propan-2-ol typically involves the reaction of pyrazole with an appropriate alkylating agent. One common method is the alkylation of pyrazole with 2-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
2-Methyl-1-(1H-pyrazol-1-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1H-pyrazol-1-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and affect biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole: A simple pyrazole derivative with similar chemical properties.
2-Methyl-1H-imidazole: Another heterocyclic compound with a similar structure but different nitrogen atom arrangement.
1,2,3-Triazole: A related heterocycle with three nitrogen atoms in the ring.
Uniqueness
2-Methyl-1-(1H-pyrazol-1-yl)propan-2-ol is unique due to the presence of both a pyrazole ring and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H12N2O |
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Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-methyl-1-pyrazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C7H12N2O/c1-7(2,10)6-9-5-3-4-8-9/h3-5,10H,6H2,1-2H3 |
InChI Key |
NEQBWCUFNVNRLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=CC=N1)O |
Origin of Product |
United States |
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